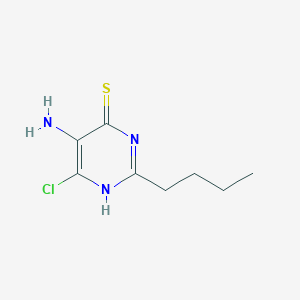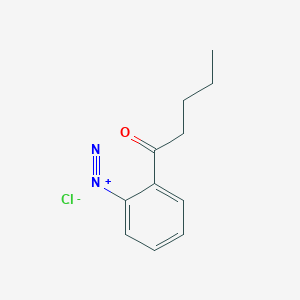![molecular formula C14H20O3S B14590317 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one CAS No. 61239-71-2](/img/structure/B14590317.png)
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one is an organic compound that belongs to the class of ketones It features an ethoxy group, a methanesulfinyl group, and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one typically involves multiple steps:
Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an ethylating agent under basic conditions.
Introduction of the Methanesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction where a phenyl group is introduced to the pentanone backbone using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ketones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methanesulfinyl group can participate in redox reactions, while the ketone and ethoxy groups can engage in hydrogen bonding and other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxy-1-[4-(methylthio)phenyl]pentan-1-one: Similar structure but with a methylthio group instead of a methanesulfinyl group.
5-Ethoxy-1-[4-(methylsulfonyl)phenyl]pentan-1-one: Similar structure but with a methylsulfonyl group instead of a methanesulfinyl group.
Uniqueness
5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions and interact with biological targets in ways that other similar compounds cannot.
Propriétés
Numéro CAS |
61239-71-2 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
5-ethoxy-1-(4-methylsulfinylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H20O3S/c1-3-17-11-5-4-6-14(15)12-7-9-13(10-8-12)18(2)16/h7-10H,3-6,11H2,1-2H3 |
Clé InChI |
IHWPIUUATFQLHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCC(=O)C1=CC=C(C=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
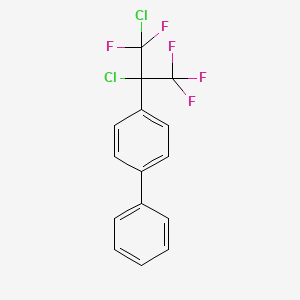
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
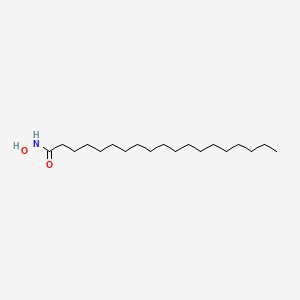

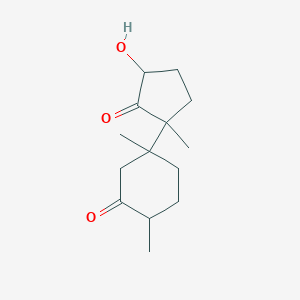
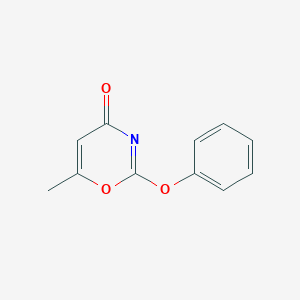
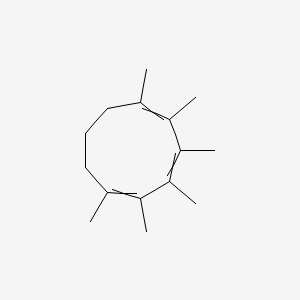

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

